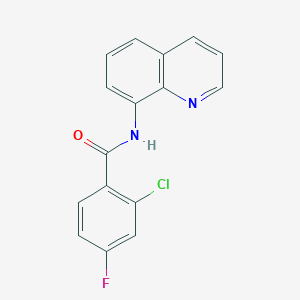
2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of quinoline-based compounds and has been synthesized using various methods. In
Mécanisme D'action
The mechanism of action of 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide involves the inhibition of various enzymes and proteins that are essential for the growth and survival of cancer cells and infectious agents. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It also inhibits the activity of various kinases and signaling pathways that are essential for the survival of cancer cells.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide has been found to exhibit significant biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. It also inhibits the proliferation and migration of cancer cells. Additionally, this compound has been found to modulate the immune response and enhance the activity of immune cells, such as T cells and natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide in lab experiments include its potent antitumor and antimicrobial activity, its ability to induce apoptosis in cancer cells, and its ability to modulate the immune response. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide. One of the directions is to explore its potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail and to identify its molecular targets. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide has been achieved using various methods. One of the commonly used methods involves the reaction of 2-chloro-4-fluoroaniline with 8-hydroxyquinoline in the presence of a suitable solvent and reagent. This reaction results in the formation of 2-chloro-4-fluoro-N-(quinolin-8-yl)aniline, which is further reacted with benzoyl chloride to obtain the final product, 2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide.
Applications De Recherche Scientifique
2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also shown promising results in the treatment of infectious diseases caused by bacteria and viruses.
Propriétés
Nom du produit |
2-chloro-4-fluoro-N-(quinolin-8-yl)benzamide |
|---|---|
Formule moléculaire |
C16H10ClFN2O |
Poids moléculaire |
300.71 g/mol |
Nom IUPAC |
2-chloro-4-fluoro-N-quinolin-8-ylbenzamide |
InChI |
InChI=1S/C16H10ClFN2O/c17-13-9-11(18)6-7-12(13)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
Clé InChI |
UIQMQZZYSIHKNT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2 |
SMILES canonique |
C1=CC2=C(C(=C1)NC(=O)C3=C(C=C(C=C3)F)Cl)N=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





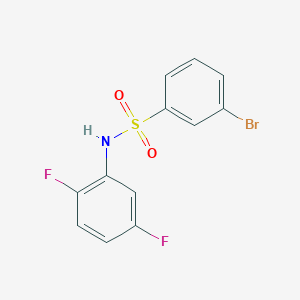
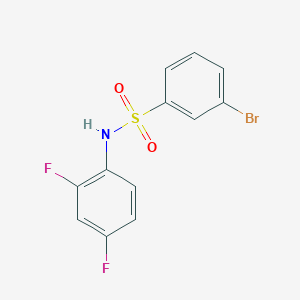
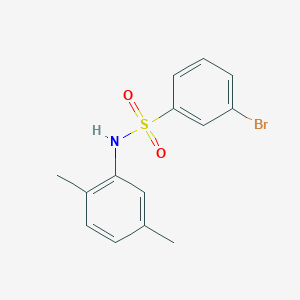
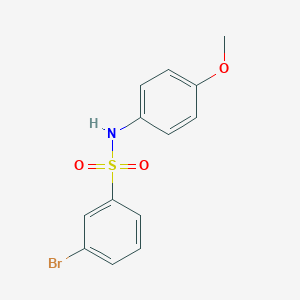
![3-bromo-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B262829.png)


![2-amino-6-methyl-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B262839.png)
![7-chloro-1,2-dihydro-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B262841.png)
![N-benzyl-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B262845.png)
![3-methyl-6-[(2-naphthylsulfonyl)methyl]-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B262848.png)
![N-(4-methylphenyl)-3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B262849.png)